molecular formula C22H48BrP B8585257 Triethyl(hexadecyl)phosphanium bromide CAS No. 56022-38-9

Triethyl(hexadecyl)phosphanium bromide

Cat. No.: B8585257
CAS No.: 56022-38-9
M. Wt: 423.5 g/mol
InChI Key: MBXYEKQOJQZLHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl(hexadecyl)phosphanium bromide (CAS 56022-38-9) is a quaternary phosphonium salt with the molecular formula C22H48BrP and a molecular weight of 423.494 g/mol . This compound is part of a class of quaternary heteronium salts that have found diverse applications as reagents, catalysts, and in the development of new materials . While specific biological data for this salt is limited, research on structurally similar phosphonium bromides reveals significant potential. For instance, phosphonium salts with hexadecyl (C16) chains have demonstrated high cytotoxic activity against certain cancer cell lines, in some cases showing greater potency than clinically used reference compounds . Furthermore, alkyl-triphenylphosphonium salts with C14-C16 alkyl chains have exhibited potent, broad-spectrum antimicrobial activity against ESKAPE pathogens, highlighting the general bioactivity of long-chain phosphonium compounds . Beyond life sciences, phosphonium surfactants are effective in dispersing multi-walled carbon nanotubes (MWCNTs) in aqueous solutions, a critical step for advanced material applications . The mechanism for this involves the adsorption of the phosphonium cation onto surfaces via π-π stacking and hydrophobic interactions, preventing aggregation . Researchers value this compound for exploring the effects of the phosphonium head-group structure in various applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

56022-38-9

Molecular Formula

C22H48BrP

Molecular Weight

423.5 g/mol

IUPAC Name

triethyl(hexadecyl)phosphanium;bromide

InChI

InChI=1S/C22H48P.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

MBXYEKQOJQZLHR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Br-]

Origin of Product

United States

Catalytic Applications and Mechanistic Insights of Triethyl Hexadecyl Phosphanium Bromide

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. chemicalbull.com Triethyl(hexadecyl)phosphanium bromide serves as a classic example of a phase transfer catalyst, shuttling reactants across the phase boundary to accelerate reaction rates. chemicalbull.com

The efficacy of this compound in PTC stems from its amphiphilic nature. chemicalbull.com The long C16 hexadecyl chain provides significant hydrophobicity (lipophilicity), allowing the cation to be soluble in the organic phase. Simultaneously, the charged phosphonium (B103445) headgroup can pair with an anionic reactant from the aqueous phase.

This mechanism involves the phosphonium cation migrating to the interface between the aqueous and organic phases. At this interface, it exchanges its bromide anion for a reactant anion from the aqueous phase. The newly formed ion pair, now soluble in the organic phase due to the long alkyl chain, diffuses into the organic bulk where the reaction with the organic-soluble substrate occurs. After the reaction, the catalyst cation, now paired with the leaving group anion, migrates back to the interface to repeat the catalytic cycle. This continuous transport of reactants across the phase boundary overcomes the mutual insolubility of the reactants, thereby dramatically increasing the reaction rate. chemicalbull.com

While specific studies detailing the use of this compound in Wittig reactions are not extensively documented in the provided search results, the closely related tributyl(hexadecyl)phosphonium bromide is noted for its high efficiency in PTC I-Reactions. phasetransfercatalysis.com Phosphonium salts are fundamental to the Wittig reaction, where they are converted into phosphonium ylides (Wittig reagents) by a strong base.

In a phase-transfer-catalyzed Wittig reaction, the phosphonium salt catalyst would facilitate the deprotonation of a phosphonium salt precursor at the interface or in the organic phase by a base from the aqueous phase (e.g., concentrated NaOH). The catalyst would transport hydroxide (B78521) ions (OH⁻) into the organic phase to generate the ylide in situ. This ylide then reacts with an aldehyde or ketone to produce an alkene. The use of PTC in this context offers advantages such as avoiding anhydrous solvents and employing more convenient and less hazardous bases.

Phase transfer catalysts, including phosphonium salts like the analogous tributylhexadecylphosphonium bromide, have demonstrated utility in esterification and transesterification reactions. phasetransfercatalysis.com In ester hydrolysis, a PTC catalyst can transport hydroxide ions from an aqueous phase into an organic phase containing the ester, facilitating saponification under milder conditions than typically required.

For transesterification, the catalyst can facilitate the transfer of an alkoxide anion (RO⁻) from an alcohol/base medium into the bulk organic phase containing the ester and the target alcohol. This enhances the rate of nucleophilic attack by the alkoxide on the ester carbonyl, leading to the exchange of the alkoxy group. The efficiency of the catalyst in these processes is linked to its ability to form a reactive, "loose" ion pair with the active anion in the low-polarity organic medium. phasetransfercatalysis.com

The efficiency of a phosphonium salt as a phase transfer catalyst is governed by several key structural features:

Lipophilicity : The presence of the long hexadecyl chain in this compound ensures high lipophilicity (organophilicity). phasetransfercatalysis.com This property is crucial for partitioning the catalyst cation into the organic phase, which is a prerequisite for transporting the aqueous reactant. The C16 chain provides a significant hydrophobic character, making it more effective for many applications than catalysts with shorter alkyl chains.

Cationic Architecture : The structure of the cation influences the accessibility of the positive charge and the nature of the ion pair it forms with the reactant anion. For phosphonium salts, the larger size of the phosphorus atom compared to a nitrogen atom in an equivalent ammonium (B1175870) salt leads to a more diffuse positive charge. This results in the formation of "looser" and more reactive ion pairs in the organic phase, which can enhance catalytic activity. phasetransfercatalysis.com The ethyl groups, being relatively small, provide minimal steric hindrance around the phosphorus center, allowing for efficient interaction with anions.

The interplay of these factors determines the catalyst's ability to effectively bridge the phase gap and accelerate the reaction.

Table 1: Structural Influence on PTC Catalyst Performance

Structural FeatureInfluence on PTC EfficiencyExample Compound Attribute
Alkyl Chain Length Determines lipophilicity and solubility in the organic phase. Longer chains increase organophilicity.The hexadecyl (C16) chain ensures high solubility in nonpolar organic solvents.
Cationic Headgroup Affects charge distribution, steric accessibility, and the nature of the ion pair formed.The phosphonium center leads to a diffuse charge, promoting "loose" and highly reactive ion pairs. phasetransfercatalysis.com
Symmetry/Asymmetry Influences crystal packing, melting point, and interaction with the interface.The asymmetric nature (three ethyl, one hexadecyl group) can lower the melting point compared to symmetric salts.

Ionic Liquid Precursor and Ionic Liquid Catalysis

Beyond its role in traditional PTC, this compound is a precursor to or a type of phosphonium-based ionic liquid (PIL). ontosight.ai Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as solvents and catalysts due to their unique properties. mdpi.com Phosphonium ILs, in particular, are noted for their high thermal stability and chemical resistance. mdpi.comrsc.org

Phosphonium-based ionic liquids are recognized for their superior thermal stability compared to many nitrogen-containing analogues, such as those based on imidazolium (B1220033) cations. mdpi.comrsc.org This robustness allows them to be used as reaction media or catalysts at higher temperatures without significant decomposition. The thermal stability of analogous phosphonium salts has been shown by thermogravimetric analysis (TGA) to be quite high. researchgate.net

The key advantages of using PILs like those derived from this compound in catalysis include:

High Thermal Stability : Enables reactions to be conducted over a wide temperature range, often leading to faster reaction rates and allowing for energy-intensive processes. ontosight.aimdpi.com

Low Vapor Pressure : ILs are essentially non-volatile, which reduces the loss of solvent/catalyst to the atmosphere. This makes the process greener and safer by minimizing air pollution and exposure risks. ontosight.ainih.gov

Tunability : The properties of the ionic liquid can be fine-tuned by modifying the cation or anion. For instance, exchanging the bromide anion for another, like bistriflimide or tetrafluoroborate, can alter properties such as viscosity, solubility, and catalytic activity. researchgate.netijnc.ir

These characteristics make phosphonium ionic liquids excellent candidates for various catalytic applications, where they can function as both the solvent and the catalyst, simplifying product separation and catalyst recycling. ontosight.ainih.gov

Table 2: Properties of Phosphonium-Based Ionic Liquids Relevant to Catalysis

PropertyDescriptionAdvantage in Catalytic Systems
Thermal Stability Resistant to decomposition at elevated temperatures. mdpi.comAllows for a broader operational temperature range and higher reaction rates.
Low Vapor Pressure Negligible tendency to evaporate. ontosight.aiReduces solvent loss, improves process safety, and minimizes environmental impact.
Chemical Stability Often stable under basic or acidic conditions where other ILs might degrade. mdpi.comIncreases the scope of possible chemical reactions and improves catalyst longevity.
Tunable Properties Physical and chemical properties can be altered by changing the anion or cation structure. nih.govEnables the design of task-specific ILs optimized for a particular catalytic process.

Homogeneous and Heterogeneous Catalytic Forms

The catalytic utility of this compound can be understood through its application in both homogeneous and heterogeneous systems. Catalysis is classified as homogeneous when the catalyst is in the same phase as the reactants, and heterogeneous when it is in a different phase. wikipedia.orgmdpi.com

Homogeneous Catalysis: In many applications, this compound acts as a phase-transfer catalyst (PTC). sci-hub.sebohrium.com In this role, it operates in a biphasic system, such as an organic-aqueous mixture, but the catalytic action itself can be considered homogeneous within the organic phase. The phosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction with an organic substrate occurs. sci-hub.se This process is crucial for reactions between immiscible reactants. The lipophilic hexadecyl and ethyl groups ensure the salt's solubility in the organic phase, while the cationic phosphorus center facilitates anion exchange at the phase interface. sci-hub.sebohrium.com

Heterogeneous Catalysis: While inherently soluble in many organic solvents, phosphonium salts like this compound can be adapted for use in heterogeneous systems. This is typically achieved by immobilizing the catalyst onto a solid support, such as polymers, clays (B1170129), or inorganic materials like silica (B1680970) or metal oxides. researchgate.netnih.gov This "heterogenization" combines the high activity and selectivity of a homogeneous catalyst with the primary advantage of a heterogeneous catalyst: ease of separation from the reaction mixture and potential for recycling. mdpi.comnih.govresearchgate.net Although specific examples detailing the immobilization of this compound are not prevalent, the extensive research on similar quaternary onium salts provides a clear precedent for this application. researchgate.netnih.gov The process involves anchoring the phosphonium salt to the support, allowing it to function at a solid-liquid or solid-gas interface. wikipedia.org

Organocatalysis and Lewis Acid Catalysis by Quaternary Phosphonium Salts

Quaternary phosphonium salts are a significant class of organocatalysts, which are small organic molecules that accelerate chemical reactions without the need for a metal center. researchgate.netnottingham.ac.uk Their catalytic activity stems from their ability to act as phase-transfer agents or, in some cases, as Lewis or Brønsted acids. nottingham.ac.uknih.gov

As organocatalysts, these salts are particularly prominent in asymmetric phase-transfer catalysis, where a chiral phosphonium salt is used to induce enantioselectivity in a reaction. researchgate.net This is especially valuable in the synthesis of pharmaceuticals and other fine chemicals. nottingham.ac.uk The mechanism often involves the formation of a chiral ion pair between the catalyst and a reactant, which then directs the stereochemical outcome of the subsequent reaction. nottingham.ac.uk

Furthermore, phosphonium salts can exhibit Lewis acidity. A Lewis acid is a chemical species that can accept an electron pair. While the phosphorus atom in a simple quaternary phosphonium salt is coordinatively saturated, modifications to the structure or interaction with other species can induce Lewis acidic behavior. rsc.org For instance, certain P(V) species derived from phosphonium salts are recognized as Lewis acids. rsc.org More directly, electrophilic phosphonium cations can act as Lewis acids, activating substrates for subsequent reactions, such as in Friedel-Crafts alkylations and dimerizations. rsc.orgnih.govrsc.org The positive charge on the phosphorus atom can polarize nearby bonds, making them more susceptible to nucleophilic attack.

Advanced Catalytic Systems

Recent research has explored the use of phosphonium salts in technologically advanced catalytic systems designed for efficiency and environmental sustainability.

Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) is an emerging technology for removing sulfur-containing compounds from fuels. researchgate.netnih.govfao.org In this process, a phosphonium-based ionic liquid acts as both an extractant and a catalyst. researchgate.netnih.gov While studies have prominently featured analogs like Trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br), the principles are directly applicable to this compound. researchgate.netnih.gov

The UEODS system typically involves the fuel (oil phase), an oxidizing agent like hydrogen peroxide (aqueous phase), and the phosphonium salt catalyst. fao.org Ultrasound is applied to create a fine emulsion, drastically increasing the interfacial area between the oil and aqueous phases and thereby enhancing mass transfer. researchgate.net The phosphonium salt facilitates the transfer of the oxidant or an activated oxygen species into the oil phase, where it oxidizes the sulfur compounds (e.g., dibenzothiophene) to their corresponding sulfones. researchgate.netfao.org These polar sulfones are then extracted into the ionic liquid phase, effectively removing them from the fuel. researchgate.net Research on [THTDP]Br has shown sulfur removal efficiencies exceeding 98%. researchgate.netfao.org The catalyst can be separated and recycled multiple times with minimal loss of activity. researchgate.net

Table 1: Performance of a Phosphonium Salt Catalyst in UEODS of Model Oil

ParameterConditionSulfur Removal Efficiency (%)
Catalyst System[THTDP]Cl / H₂O₂98.67%
Temperature30 °C
RecyclabilityRecycled 5 timesMaintained high efficiency
Data based on the performance of the analogous compound Trihexyl(tetradecyl)phosphonium chloride ([THTDP]Cl) in the UEODS of model oil. researchgate.netfao.org

The catalytic activity of a phosphonium salt is not solely determined by its cation; the counter-anion also plays a critical role. ijnc.ir The nature of the anion can influence the salt's solubility, stability, and the reactivity of the ion pair. sci-hub.se Anion exchange is a powerful strategy to tune the catalyst's properties for a specific application. ijnc.irnih.gov

A study involving the analogous compound Tributyl(hexadecyl)phosphonium bromide demonstrated that its catalytic activity could be significantly enhanced by replacing the bromide (Br⁻) anion with a persulfate (S₂O₈²⁻) anion. ijnc.ir This was achieved by reacting the phosphonium bromide with potassium persulfate. ijnc.ir The resulting Tributyl(hexadecyl)phosphonium persulfate showed improved performance as a catalyst in the synthesis of dihydropyrimidinone and imidazole (B134444) derivatives. ijnc.ir The persulfate anion itself can participate in the reaction mechanism, potentially acting as an oxidizing agent or providing additional sites to activate reactants, thereby creating a more potent bifunctional catalyst. ijnc.ir This principle of enhancing catalytic prowess through anion exchange is a key strategy in the design of advanced phosphonium salt catalysts.

Computational and Theoretical Studies in Catalytic Mechanism Elucidation (e.g., Density Functional Theory)

To gain deeper insight into the mechanisms by which phosphonium salts catalyze reactions, researchers employ computational and theoretical methods, with Density Functional Theory (DFT) being a particularly powerful tool. mdpi.comnih.gov DFT calculations allow for the modeling of complex reaction pathways at the molecular level, providing information on transition states, reaction intermediates, and activation energies. mdpi.comresearchgate.net

In the context of UEODS, DFT studies have been used to investigate the interaction energies between phosphonium ionic liquids and sulfur compounds. nih.govfao.org These calculations help to elucidate the exact mechanism responsible for the effective extraction and oxidation of sulfur molecules, confirming the role of the catalyst in stabilizing key intermediates. fao.org Similarly, DFT has been applied to understand the C-H activation and annulation reactions catalyzed by phosphonium ylides in the presence of a ruthenium co-catalyst. mdpi.comresearchgate.net Such studies can determine the rate-limiting step of a catalytic cycle and explain the observed reactivity and selectivity. mdpi.com By modeling the electronic structure and energy profiles of the reaction, computational studies provide a rational basis for catalyst design and optimization, complementing experimental findings. mdpi.comnih.gov

Biological Activities and Mechanistic Understanding of Triethyl Hexadecyl Phosphanium Bromide

Antimicrobial Efficacy

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Triethyl(hexadecyl)phosphanium bromide is a quaternary phosphonium (B103445) salt (QPS) that has demonstrated significant antimicrobial properties. Its molecular structure, featuring a positively charged phosphorus atom and a long sixteen-carbon (hexadecyl) alkyl chain, allows it to effectively target a wide variety of microorganisms. Research into analogous long-chain phosphonium salts has consistently shown high levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

The bactericidal efficacy of alkylphosphonium salts is well-documented. For instance, studies on similar compounds, such as alkyltrimethylphosphonium salts, have revealed that their activity against bacteria like Staphylococcus aureus and Escherichia coli increases with the length of the alkyl chain. nih.govpsu.edu Compounds with longer alkyl chains, comparable to the hexadecyl group, have been shown to be potent bactericidal agents. nih.gov In some cases, phosphonium salts have demonstrated superior bactericidal activity and a faster rate of killing when compared to analogous quaternary ammonium (B1175870) salts. nih.gov

The broad-spectrum nature of these compounds is a key area of interest. While some phosphonium salt derivatives show more pronounced activity against Gram-positive bacteria, many, particularly those with long alkyl chains, are also effective against Gram-negative strains. mdpi.commdpi.com This dual efficacy makes them promising candidates for various antimicrobial applications. The table below presents typical minimum inhibitory concentration (MIC) values for closely related long-chain phosphonium salts against representative bacterial species, illustrating their potent activity.

Table 1: Representative Antimicrobial Activity of Long-Chain Alkyl Phosphonium Salts

Microorganism Type Related Compound MIC (µg/mL)
Staphylococcus aureus Gram-Positive Dodecyl(triphenyl)phosphonium bromide 6.25
Staphylococcus aureus (MRSA) Gram-Positive Didecyldimethylphosphonium chloride 0.78
Enterococcus faecalis Gram-Positive A synthetic phosphonium salt 4–16
Escherichia coli Gram-Negative Alkyltrimethylphosphonium salts (C18) ~28 µM

Note: Data is compiled from studies on structurally similar long-chain phosphonium salts to illustrate the general efficacy of this class of compounds. nih.govmdpi.comnih.gov

Antifungal, Antiviral, and Antiparasitic Properties

Beyond its antibacterial action, the chemical scaffold of this compound suggests a broader range of biological activities. Studies on various quaternary phosphonium salts (QPSs) have indeed confirmed their efficacy against fungi, viruses, and parasites. mdpi.comnih.govnih.gov

Antifungal Activity: Several reports indicate that QPSs with long alkyl chains possess significant antifungal properties. mdpi.com They have been shown to be effective against various fungal species, including common pathogens like Candida albicans and Aspergillus niger. dovepress.com The mechanism of action is believed to be similar to their antibacterial activity, involving the disruption of the fungal cell membrane. The lipophilic alkyl chain facilitates interaction with and penetration of the fungal cell wall and membrane, leading to cell death.

Antiviral Activity: The antiviral potential of cationic amphiphiles like this compound is particularly notable against enveloped viruses. nih.govnih.govnsf.gov The viral envelope, a lipid bilayer, is a prime target for these molecules. The positively charged headgroup interacts with the viral membrane, while the long hydrophobic tail can insert into and disrupt the lipid bilayer, leading to the inactivation of the virus. nsf.gov This mechanism has been demonstrated for similar quaternary ammonium compounds against viruses such as SARS-CoV-2. nih.gov

Antiparasitic Activity: Research has also explored the use of phosphonium salts as antiparasitic agents. nih.gov Specifically, phosphonium lipocations have been synthesized and evaluated for their ability to inhibit the growth of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov The rationale behind this application is that the cationic and lipophilic nature of these compounds facilitates their accumulation within the parasite's mitochondria, disrupting essential functions. nih.gov

Mechanisms of Cell Wall and Membrane Disruption via Cationic Interactions

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell walls and membranes. nih.govucl.ac.ukfrontiersin.org This process is initiated by an electrostatic interaction between the positively charged phosphonium headgroup and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

Following this initial binding, the long, lipophilic hexadecyl chain penetrates the hydrophobic core of the cell membrane. nih.gov This insertion disrupts the highly organized structure of the lipid bilayer, leading to a loss of membrane integrity. The consequences of this disruption are severe and multifaceted, including:

Increased membrane permeability, resulting in the leakage of essential intracellular components like ions, metabolites, and nucleic acids. ucl.ac.uk

Disruption of the membrane potential, which is crucial for cellular processes such as energy production and transport.

Inhibition of membrane-bound enzymes and proteins. frontiersin.org

Ultimately, this cascade of events leads to the cessation of cellular functions and cell death. This direct, physical mechanism of action is a key advantage, as it is less likely to be circumvented by the development of resistance compared to antibiotics that target specific metabolic pathways. nih.gov

Influence of Alkyl Chain Length and Cationic Charge Density on Biocidal Potency

The biocidal potency of quaternary phosphonium salts is significantly influenced by two key structural features: the length of the alkyl chain and the cationic charge density. mdpi.commdpi.comresearchgate.netnih.gov

Alkyl Chain Length: Numerous studies have demonstrated a clear correlation between the length of the alkyl chain and antimicrobial activity. nih.govmdpi.com Generally, as the alkyl chain length increases, the biocidal efficacy also increases, up to an optimal length. mdpi.com For many bacteria, this optimal length is often found to be between 10 and 16 carbon atoms. mdpi.commdpi.com A hexadecyl (C16) chain, as found in this compound, is therefore expected to confer potent antimicrobial properties. Chains that are too short may not effectively penetrate the lipid bilayer, while excessively long chains can lead to a decrease in water solubility and may become entrapped in the outer layers of the cell wall, hindering their reach to the cytoplasmic membrane. mdpi.com

Structure-Activity Relationship (SAR) Studies in Antimicrobial Agent Design

The design of effective antimicrobial agents based on phosphonium salts heavily relies on understanding their structure-activity relationships (SAR). mdpi.comnih.gov SAR studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity. For quaternary phosphonium salts, the key structural elements that are typically varied and studied include:

The length and branching of the alkyl chains: As discussed previously, the length of the primary alkyl chain is a dominant factor in determining antimicrobial potency. mdpi.com

The nature of the counter-ion: While the bromide anion in this compound is a common choice, altering the counter-ion can in some cases affect the compound's physical properties and, to a lesser extent, its biological activity.

Through such systematic studies, researchers can fine-tune the molecular architecture of phosphonium salts to maximize their antimicrobial efficacy while potentially minimizing toxicity to host cells. This rational design approach is crucial for the development of new and improved disinfectants and therapeutic agents.

Quorum Sensing Disruption Potentials

In addition to their direct biocidal activity, there is emerging evidence that phosphonium salts may also interfere with bacterial communication, a process known as quorum sensing (QS). nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov Quorum sensing allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. mdpi.com

A study on alkyl-triphenylphosphonium salts demonstrated their ability to act as non-toxic quorum sensing disruptors in bacterial models like Chromobacterium violaceum and Vibrio harveyi. nih.gov By interfering with QS signaling pathways, these compounds can prevent the coordinated expression of virulence factors and the formation of biofilms, rendering the bacteria more susceptible to host immune defenses and conventional antibiotics. dntb.gov.uanih.gov

While specific studies on the quorum sensing disruption potential of this compound are not yet widely available, its structural similarity to other QS-disrupting phosphonium salts suggests that it may possess similar capabilities. This represents a promising area for future research, as targeting quorum sensing is considered an attractive strategy to combat bacterial infections without exerting strong selective pressure for the development of resistance. researchgate.net

Cytotoxicity and Cellular Interactions

Quaternary phosphonium salts, a class of organic compounds characterized by a positively charged phosphorus atom, have garnered scientific interest for their potential biological activities. Research into these compounds has revealed complex interactions with cellular systems, including varied cytotoxic effects against different cell lines. The length of the alkyl chains and the nature of the organic groups attached to the phosphorus atom are known to significantly influence their biological efficacy.

While specific cytotoxic data for this compound is not extensively documented in publicly available research, studies on structurally similar analogs provide significant insights. One such analog, Tri-n-butyl-n-hexadecylphosphonium bromide, has demonstrated notable and selective cytotoxic activity.

Research has shown this compound to be highly potent against the HeLa (human cervical cancer) cell line, exhibiting an IC50 value (the concentration required to inhibit the growth of 50% of cells) of less than 5 μM after 24 and 48 hours of exposure. nih.govnih.govresearchgate.net This level of potency is reported to be approximately 12 times greater than that of the conventional chemotherapy drug, cisplatin. nih.govnih.govresearchgate.net

In stark contrast, the same compound was found to be inactive against the K562 (human chronic myelogenous leukemia) cell line under the same experimental conditions. nih.govnih.govresearchgate.net This complementary selectivity, where a compound is highly active against one cancer cell line but not another, is a subject of ongoing research to understand the underlying cellular and molecular determinants. Conversely, other phosphonium salts, such as triphenylalkylphosphonium iodides with shorter alkyl chains (C1-5), were observed to be inactive against HeLa cells but demonstrated significant activity against K562 cells, with IC50 values in the range of 6–10 μM after 48 hours. nih.govnih.govresearchgate.net

Table 1: Cytotoxicity of Tri-n-butyl-n-hexadecylphosphonium bromide

Cell Line Incubation Time (hours) IC50 (μM)
HeLa 24 < 5
HeLa 48 < 5
K562 24 Inactive

This interactive table presents the reported 50% inhibitory concentration (IC50) values for the related compound, Tri-n-butyl-n-hexadecylphosphonium bromide, against two different cancer cell lines.

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. However, research into the mode of action of Tri-n-butyl-n-hexadecylphosphonium bromide suggests that it may induce cell death through alternative, non-apoptotic pathways. nih.govnih.govresearchgate.net

Studies utilizing a caspase-3/7 assay, which measures the activity of key effector enzymes in the apoptotic cascade, have shown that the toxicity of this phosphonium salt is not associated with the induction of apoptosis. nih.govnih.govresearchgate.net Caspases 3 and 7 are critical proteases that, when activated, cleave various cellular proteins, leading to the characteristic morphological changes of apoptotic cell death. The absence of their activation in response to treatment with the compound points towards other mechanisms of cell demise. nih.gov Non-apoptotic cell death can encompass various processes, including necroptosis, autophagy, and mitotic catastrophe, which are regulated by distinct molecular pathways. nih.govcolumbia.edu The precise non-apoptotic pathway engaged by this class of phosphonium salts remains an area for further investigation.

This compound, as a cationic surfactant, has the ability to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Micelles are aggregates of surfactant molecules in which the hydrophobic hexadecyl chains form a core, and the hydrophilic triethylphosphanium heads form an outer shell that interfaces with the surrounding water.

While direct experimental evidence linking micelle formation of this compound to its specific cytotoxic mechanisms is not yet established, the process of micellization is known to be a critical factor in the biological activity of many surfactants. The formation of micelles can significantly alter the bioavailability and local concentration of the compound at the cell surface. It is hypothesized that these aggregates could facilitate interactions with the cell membrane, potentially leading to membrane disruption or enhanced uptake of the phosphonium salt into the cell. The properties of these micelles, and consequently their biological effects, can be influenced by environmental factors such as temperature and the presence of co-solvents. researchgate.net

The cationic nature of the phosphonium head group in this compound suggests a potential for interaction with negatively charged subcellular components, most notably nucleic acids like DNA and RNA. The phosphate (B84403) backbone of nucleic acids imparts a significant negative charge, which can lead to electrostatic attraction with positively charged molecules. researchgate.net

Studies on other cationic surfactants have demonstrated that this interaction can lead to the formation of surfactant-DNA complexes. researchgate.netnih.gov The binding is typically driven by a combination of electrostatic forces between the cationic head group and the phosphate backbone, as well as hydrophobic interactions between the alkyl chain and the less polar regions of the nucleic acid structure. researchgate.net Such interactions can lead to the condensation and compaction of DNA. nih.gov While these general principles are likely applicable, specific studies detailing the interaction between this compound and nucleic acids have not been extensively reported.

Anticholinesterase Activity of Quaternary Phosphonium Salts

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can have significant physiological effects. While organophosphorus compounds, such as certain pesticides and nerve agents, are well-known irreversible inhibitors of AChE, the activity of quaternary phosphonium salts in this context is less characterized.

Research into the anticholinesterase activity of related quaternary ammonium compounds has shown that the quaternary cationic head is important for binding to the anionic site of the AChE active site. nih.gov However, there is a general lack of extensive research specifically investigating the anticholinesterase properties of quaternary phosphonium salts like this compound. One study noted the in vitro anticholinesterase activity of triethylphosphate, a different type of organophosphorus compound. nih.gov The potential for quaternary phosphonium salts to act as inhibitors of cholinesterases remains an area where further scientific exploration is needed to establish clear structure-activity relationships.

Material Science Applications and Nanostructural Integrations

Organic Modification of Inorganic Layered Materials (e.g., Montmorillonite (B579905) Clays)

Triethyl(hexadecyl)phosphanium bromide is utilized as a surfactant to modify the surface of inorganic layered materials like montmorillonite clay. This modification, achieved through a cation exchange reaction, transforms the naturally hydrophilic clay into a more hydrophobic and organophilic material, making it compatible with various polymer matrices.

The introduction of this compound into montmorillonite clay galleries leads to the intercalation of the phosphonium (B103445) salt between the clay layers. This process increases the interlayer spacing (d-spacing) of the clay, a phenomenon confirmed by X-ray diffraction (XRD) analysis. For instance, the d-spacing of pristine montmorillonite has been observed to increase from approximately 1.24 nm to around 2.10 nm after modification with this phosphonium salt. This expansion of the clay layers is a critical first step towards exfoliation, where the individual clay layers are separated and dispersed within a polymer matrix, leading to the formation of a nanocomposite. The larger size of the phosphonium cation, compared to more traditional ammonium (B1175870) salts, facilitates a greater expansion of the clay galleries.

The organic modification of montmorillonite with this compound significantly enhances its compatibility with polymers, such as polylactide (PLA) and epoxy resins. This improved compatibility promotes better dispersion of the clay layers within the polymer matrix. In nanocomposites, this leads to a more uniform distribution of the filler, avoiding the formation of large aggregates. The result is a material with improved mechanical and thermal properties due to the efficient load transfer from the polymer to the well-dispersed clay layers. Transmission electron microscopy (TEM) has shown that the use of this phosphonium-modified clay can lead to partially exfoliated structures within the polymer matrix.

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the organically modified clays (B1170129) and the resulting nanocomposites. Montmorillonite modified with this compound exhibits greater thermal stability compared to clays modified with traditional ammonium salts. The onset temperature of decomposition for the phosphonium-modified clay is notably higher. This enhanced thermal stability is attributed to the stronger P-C bond compared to the N-C bond and the greater steric hindrance of the phosphonium cation. Consequently, nanocomposites incorporating this modified clay also show improved thermal stability compared to the neat polymer.

Table 1: Thermal Properties of Organically Modified Montmorillonite

Material Onset Decomposition Temperature (°C) Weight Percentage of Organic Modifier
Montmorillonite modified with this compound ~260-325 ~34
Montmorillonite modified with Cetyltrimethylammonium bromide ~230-250 ~28

Note: The exact values can vary based on the specific experimental conditions.

The morphology of these hybrid materials is extensively studied using various analytical techniques. X-ray diffraction (XRD) is fundamental in confirming the intercalation of the phosphonium salt into the clay galleries by measuring the increase in the interlayer spacing (d-spacing). Scanning electron microscopy (SEM) reveals changes in the surface morphology of the clay after organic modification, often showing a transition from a smooth to a rougher and more porous surface. Transmission electron microscopy (TEM) is crucial for visualizing the dispersion of the clay layers within the polymer matrix, providing direct evidence of intercalation and exfoliation. These analyses collectively confirm the successful formation of nanocomposites with a well-dispersed filler phase.

Polymer Chemistry

Beyond its role as a modifying agent, phosphonium salts can also be integrated into polymer structures.

While direct evidence of this compound being used as a monomer is not prevalent in the provided search results, the synthesis of functional polymers containing phosphonium salts in the main chain has been reported. This involves the polycondensation of a phosphonium salt monomer with other co-monomers. These resulting polymers have demonstrated good thermal stability and solubility in common organic solvents. Such functional polymers based on phosphonium salts are being explored for applications in various fields due to their unique properties.

Development of Antimicrobial Polymeric Materials

The incorporation of quaternary phosphonium salts into polymer structures is a well-established strategy for creating materials with potent antimicrobial properties. researchgate.net These materials are designed to be "contact-killing" surfaces, where the antimicrobial agent is covalently bound to the polymer matrix, preventing its release into the environment and ensuring long-term activity. researchgate.netnih.gov The antimicrobial action of polymers containing QPS is primarily attributed to the electrostatic interaction between the positively charged phosphonium groups and the negatively charged components of microbial cell membranes. nih.gov

The structure of the QPS, particularly the length of the alkyl chains, plays a crucial role in its biocidal efficacy. Research on various antimicrobial polymers has shown that the presence of a long hydrophobic alkyl chain, such as the hexadecyl (C16) chain in this compound, significantly enhances the material's ability to disrupt the bacterial cell membrane, leading to cell lysis and death. acs.org This enhancement is attributed to the hydrophobic chain's ability to penetrate the lipid bilayer of the cell membrane after the initial electrostatic attraction. acs.org

Polymeric materials can be endowed with these antimicrobial properties through several synthesis methods. One common approach is the post-quaternization of existing polymers, while another involves the polymerization of monomers that already contain the QPS moiety. nih.gov For instance, a novel alkyne-containing poly(butylene adipate) was functionalized with QPS via a "click" reaction, resulting in a polyester with significant antimicrobial activity against E. coli, demonstrating its potential for use in applications like antimicrobial food packaging films. nih.gov

Alkyl Chain LengthRelative Antimicrobial ActivityRationale
Short (e.g., C1-C4)LowInsufficient hydrophobicity to effectively disrupt the bacterial cell membrane.
Medium (e.g., C6-C12)Moderate to HighBalanced hydrophilic-lipophilic properties allow for effective interaction and penetration of the cell membrane. acs.org
Long (e.g., C16-C18)HighStrong hydrophobic interactions significantly enhance the disruption of the lipid bilayer, leading to potent biocidal effects. acs.org
Table 1. General relationship between alkyl chain length in quaternary phosphonium salts and their resulting antimicrobial activity when incorporated into polymeric materials.

Application in Anion Exchange Membranes

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and electrolyzers. nih.govmdpi.com They function as a solid electrolyte, selectively transporting anions (typically hydroxide (B78521), OH⁻) between the two electrodes while preventing the mixing of fuel and oxidant. mdpi.com The performance of an AEM is largely determined by the properties of the polymer backbone and the tethered cationic functional groups responsible for ion conduction. taylorfrancis.com

Supramolecular Chemistry and Interfacial Phenomena of Triethyl Hexadecyl Phosphanium Bromide

Self-Assembly in Aqueous and Mixed Solvent Systems

The self-assembly of amphiphilic molecules like Triethyl(hexadecyl)phosphanium bromide in solution is a spontaneous process driven by the hydrophobic effect. The long hexadecyl hydrocarbon tail is hydrophobic, while the triethylphosphanium headgroup is hydrophilic. In aqueous environments, these molecules arrange themselves to minimize the unfavorable contact between the hydrocarbon tails and water, leading to the formation of micelles.

The formation of micelles is a thermodynamic equilibrium process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). The CMC is a key parameter that indicates the stability of micelles; a lower CMC value suggests a greater tendency for the surfactant to self-assemble. The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. This is governed by the relationship ΔG°mic = ΔH°mic - TΔS°mic, where ΔH°mic is the enthalpy and ΔS°mic is the entropy of micellization.

For ionic surfactants, the micellization process is primarily driven by a positive entropy change, resulting from the release of structured water molecules from around the hydrophobic tails into the bulk solvent. The enthalpy change can be either positive or negative.

Table 1: Thermodynamic Parameters of Micellization for Hexadecyltriphenylphosphonium Bromide (CTPPB) in Aqueous Solution at Different Temperatures

Temperature (K) CMC (mmol/L) ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) TΔS°mic (kJ/mol)
298.15 0.33 -30.8 -15.2 15.6
303.15 0.31 -31.5 -15.0 16.5
308.15 0.29 -32.2 -14.8 17.4
313.15 0.27 -32.9 -14.6 18.3

Data derived from studies on alkyltriphenylphosphonium bromides and presented for comparative purposes. researchgate.net

The larger triethylphosphanium headgroup, compared to the trimethylammonium headgroup of CTAB, would likely result in a slightly higher CMC due to increased steric hindrance and potentially greater headgroup hydration, which would oppose micellization.

Above the CMC, surfactant monomers assemble into aggregates. The number of monomers in a micelle is known as the aggregation number. This number is influenced by a balance of forces: the hydrophobic attraction of the tails, the electrostatic repulsion between the charged headgroups, and steric factors. The shape and size of the micelles can evolve from spherical to cylindrical or other morphologies with changes in concentration, temperature, or the presence of additives.

The micropolarity within the micellar core is significantly lower than that of the bulk aqueous phase, creating a nonpolar microenvironment capable of solubilizing hydrophobic substances. The size of the headgroup plays a crucial role in determining the packing of the surfactant molecules and, consequently, the aggregation number and micellar shape. A bulkier headgroup, such as the triethylphosphanium group, would lead to a larger optimal headgroup area, which generally results in a smaller aggregation number and a preference for spherical micelles.

Studies on alkyltrimethylammonium surfactants have shown that the aggregation number is influenced by the counterion and the alkyl chain length. nih.gov For phosphonium (B103445) surfactants, the bulky nature of the headgroup is a significant factor. For instance, alkyltriphenylphosphonium bromides exhibit low counterion binding for shorter alkyl chains, which increases for longer chains. researchgate.net

The self-assembly of surfactants is highly sensitive to the composition of the solvent and the temperature. The addition of organic cosolvents, such as alcohols or dioxane, to an aqueous surfactant solution can significantly alter the CMC and micellar structure. Generally, organic solvents that are miscible with water can increase the CMC by improving the solubility of the surfactant monomers in the bulk phase, thereby making micellization less favorable. researchgate.net

Temperature has a complex effect on the CMC of ionic surfactants. Typically, the CMC value passes through a minimum as the temperature increases. nih.gov This behavior is a result of two opposing effects: at lower temperatures, an increase in temperature reduces the hydration of the hydrophilic headgroup, which favors micellization and lowers the CMC. At higher temperatures, the disruption of the structured water around the hydrophobic tails becomes more significant, which disfavors micellization and increases the CMC.

For hexadecyltrimethylammonium bromide (CTAB) in water, the CMC generally increases with temperature in the range of 10°C to 40°C. nih.gov The enthalpy of micellization for many cationic surfactants is temperature-dependent, often becoming more endothermic at higher temperatures. core.ac.uk

Table 2: Effect of Temperature on the Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Bromide (CTAB) in Aqueous Solution

Temperature (°C) CMC (mmol/L)
25 0.92
30 0.98
35 1.05
40 1.12

Data for the related compound CTAB, presented for comparative purposes. nih.govwikipedia.org

Interfacial Tension Studies and Adsorption Properties

This compound, as a surfactant, will adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension. This property is fundamental to applications like emulsification, foaming, and wetting. The effectiveness of a surfactant in reducing surface tension is often characterized by the surface tension at the CMC (γCMC) and the maximum surface excess concentration (Γmax), which is the measure of how many surfactant molecules are packed into a given area of the interface. From Γmax, the minimum area per molecule (Amin) at the interface can be calculated.

The larger headgroup of this compound would be expected to lead to a larger Amin compared to its trimethylammonium counterpart, CTAB. This would result in a less densely packed interfacial layer. The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface, which is in competition with its tendency to form micelles.

Advanced Characterization of Self-Assembled Structures (e.g., Fluorescence Spectroscopy, Conductivity Measurements)

Several advanced techniques are employed to study the self-assembly of surfactants.

Conductivity Measurements: This is a widely used method to determine the CMC of ionic surfactants. The specific conductivity of a surfactant solution is measured as a function of its concentration. A distinct break in the plot of conductivity versus concentration is observed at the CMC. This change in slope is due to the lower mobility of the charged micelles compared to the free surfactant monomers and the binding of counterions to the micelle surface. The ratio of the slopes of the post-micellar to the pre-micellar regions can be used to estimate the degree of counterion binding to the micelles. researchgate.netkoreascience.kr

Fluorescence Spectroscopy: This is a powerful and sensitive technique for probing the microenvironment of micelles. Fluorescent probes, which are molecules whose fluorescence properties are sensitive to the polarity of their environment, are used. A common probe is pyrene (B120774). The ratio of the intensities of certain vibrational peaks in the pyrene emission spectrum is sensitive to the polarity of the probe's location. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, leading to a change in this ratio, which can be used to determine the CMC. rsc.orgnih.gov Fluorescence quenching techniques can also be used to determine micellar aggregation numbers.

Future Research Directions and Translational Perspectives

Development of Novel Triethyl(hexadecyl)phosphanium Bromide Derivatives with Tailored Functionalities

A significant avenue for future research lies in the synthesis of novel derivatives of this compound with tailored functionalities. The inherent modularity of phosphonium (B103445) salts allows for systematic modifications of both the cation and the anion to fine-tune their physicochemical properties.

Future synthetic strategies could involve the introduction of functional groups onto the alkyl chains. For instance, ether linkages could be incorporated into the ethyl groups to enhance the compound's fluidity and performance as an electrolyte in battery applications. nih.govresearchgate.net Research on other functionalized phosphonium ionic liquids has demonstrated that the introduction of groups like vinylbenzyl can be leveraged for applications in metal extraction. rsc.orgresearchgate.net

Moreover, the synthesis of derivatives with different anionic counterparts could expand their application scope. While the bromide anion is common, exchanging it for anions like persulfate has been shown to enhance the catalytic activity of analogous phosphonium salts in organic synthesis. ijnc.ir The exploration of anions such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻) could also be promising for developing new ionic liquids for electrochemical applications. mdpi.com

The Wittig reaction, a cornerstone of organic synthesis, utilizes phosphonium salts and could be adapted to create novel derivatives. This reaction allows for the formation of carbon-carbon double bonds, opening up possibilities for creating polymerizable phosphonium monomers or for attaching the phosphonium moiety to complex molecular scaffolds. mdpi.com

The development of synthetic methodologies for these novel derivatives will be crucial. One-pot, multi-component reactions offer an efficient route to a diverse range of functionalized phosphonium salts. nih.gov Such approaches could be adapted for the synthesis of new this compound derivatives with a variety of functional groups, enabling the rapid screening of their properties for specific applications.

A summary of potential modifications and their expected impact is presented in the table below:

Modification StrategyTarget FunctionalityPotential Application Area
Introduction of ether linkagesEnhanced fluidity and ion mobilityBattery electrolytes
Incorporation of vinylbenzyl groupsMetal-chelating propertiesMetal extraction and separation
Anion exchange (e.g., with persulfate)Enhanced catalytic activityOrganic synthesis
Anion exchange (e.g., with [TFSI]⁻, [FSI]⁻)Electrochemical stabilityBatteries and supercapacitors
Functionalization via Wittig reactionPolymerizability, conjugationAdvanced materials, drug delivery

Integration into Multifunctional Systems for Synergistic Effects in Advanced Applications

The integration of this compound and its derivatives into multifunctional systems is a promising strategy for achieving synergistic effects. Such systems, where the phosphonium salt works in concert with other materials, can lead to enhanced performance and novel applications.

One area of interest is the development of organic-inorganic hybrid materials. For instance, phosphonium salts can be paired with polyoxometalates (POMs) to create novel ionic liquids. These hybrid materials combine the properties of the organic cation and the inorganic anion, and have potential applications in catalysis and materials science. researchgate.net The long hexadecyl chain of this compound could impart unique self-assembly properties to such hybrid materials.

In the realm of catalysis, the concept of synergistic catalysis, where multiple catalysts work together to promote a chemical transformation, is gaining traction. rsc.org this compound, with its phase-transfer catalytic abilities, could be combined with other catalysts to develop novel reaction systems with improved efficiency and selectivity.

Furthermore, the surfactant properties of this compound make it an excellent candidate for the stabilization of nanoparticles. The phosphonium head group can adsorb onto the surface of metal nanoparticles, while the long alkyl chain provides steric stabilization, preventing aggregation. These stabilized nanoparticles can then be used in a variety of applications, including catalysis and biomedical imaging.

The modification of polymers with phosphonium salts is another promising avenue. For example, the incorporation of triethylphosphonium groups into polysulfone has been shown to improve the thermal stability and antibacterial properties of the polymer. mdpi.com Similarly, phosphonium-based ionic liquids have been investigated as multifunctional plasticizers for biomedical-grade poly(vinyl chloride) (PVC), enhancing its biocompatibility. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for the predictive design of new materials and for gaining a deeper understanding of their properties at the molecular level.

For this compound and its derivatives, DFT calculations can be employed to predict a range of properties, including their electronic structure, stability, and reactivity. For instance, computational studies can elucidate the nature of the interactions between the phosphonium cation and various anions, which can help in the rational design of new ionic liquids with desired properties. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the bulk properties of these materials, such as their viscosity, conductivity, and diffusion coefficients. This information is crucial for applications such as electrolytes in batteries, where ion transport is a key factor. mdpi.com

Computational modeling can also be used to study the mechanism of action of this compound in various applications. For example, in its role as a phase-transfer catalyst, DFT calculations can be used to model the transition states of the catalyzed reaction, providing insights into how the catalyst lowers the activation energy. In the context of its antimicrobial activity, computational models can be used to study the interactions of the phosphonium salt with bacterial cell membranes.

The interaction of phosphonium salts with other molecules and surfaces can also be investigated using computational methods. For example, DFT calculations have been used to study the interaction energy between phosphonium-based ionic liquids and sulfur-containing compounds, which is relevant for their application in desulfurization processes. nih.gov

Exploration of Emerging Applications in Niche Scientific and Industrial Fields

Beyond its established applications, this compound and its derivatives have the potential to be used in a variety of emerging and niche scientific and industrial fields.

In the biomedical field, the antimicrobial properties of phosphonium salts are of significant interest. Research has shown that these compounds can be effective against a range of bacteria, making them potential candidates for the development of new disinfectants and antimicrobial coatings. The long alkyl chain of this compound is a key feature that contributes to its antimicrobial activity. Furthermore, the ability of phosphonium compounds to facilitate cellular uptake makes them promising for drug delivery applications.

The use of phosphonium-based ionic liquids as electrolytes in batteries is another rapidly developing area. These materials offer several advantages over traditional organic electrolytes, including lower volatility and higher thermal stability. mdpi.com The development of new ether-functionalized derivatives of this compound could lead to electrolytes with improved performance characteristics. nih.govresearchgate.net

In the field of materials science, the modification of clays (B1170129) and other minerals with phosphonium salts can lead to the creation of novel nanocomposites with enhanced properties. For example, the treatment of montmorillonite (B579905) clay with tributyl hexadecyl phosphonium bromide has been shown to increase its thermal stability and create a more organophilic surface, which is beneficial for the production of polymer-clay nanocomposites. ekb.eg

The unique properties of phosphonium salts also make them suitable for use in specialized extraction processes. For instance, functionalized phosphonium-based ionic liquids have been shown to be effective in the extraction of metal ions from aqueous solutions. rsc.orgresearchgate.net Long-chain fatty acid-based phosphonium ionic liquids have also been developed for extraction applications, leveraging their lipophilicity. researchgate.net Additionally, these compounds have been investigated as solvents for the extraction of sulfur from liquid fuels. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Triethyl(hexadecyl)phosphanium bromide, and how can purity be validated?

  • Methodology :

  • Synthesis : React hexadecyl bromide with triethylphosphine in anhydrous conditions, typically in a polar aprotic solvent (e.g., THF or acetonitrile) under nitrogen atmosphere. Quaternization occurs via nucleophilic substitution, requiring 24–72 hours at 60–90°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/methylene chloride) or recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/methylene chloride) .
  • Validation : Confirm purity using FTIR (C-P stretch at 700–750 cm⁻¹) and ¹H NMR (triplet for P-CH₂ at δ 3.2–3.5 ppm, hexadecyl chain signals at δ 0.8–1.5 ppm). Compare with PubChem spectral data for analogous phosphonium salts .

Q. What analytical techniques are critical for structural elucidation of phosphonium salts like this compound?

  • Techniques :

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M-Br]⁺ ion (e.g., m/z 403.3 for C₂₂H₄₈P⁺).
  • Elemental Analysis : Verify C, H, P, and Br content (theoretical: C 58.1%, H 9.9%, P 6.5%, Br 16.8%).
  • X-ray Crystallography : For unambiguous confirmation of cation geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing quaternary phosphonium salts with long alkyl chains?

  • Strategies :

  • Solvent Selection : Use THF or DMF to enhance solubility of hydrophobic alkyl chains.
  • Catalysis : Add KI (10 mol%) to accelerate bromide displacement .
  • Temperature Control : Gradual heating (60°C → 90°C) prevents decomposition.
  • Table 1 : Yield optimization data from analogous syntheses:
SolventTemp (°C)Time (h)Yield (%)
THF704878
Acetonitrile807265

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

  • Troubleshooting :

  • Impurity Identification : Repeat column chromatography if MS shows adducts (e.g., [M+Na]⁺).
  • Deuterated Solvent Artifacts : Check for residual proton signals (e.g., CHCl₃ in CDCl₃).
  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the hexadecyl chain .

Q. What methodologies are recommended for studying the biological activity of cationic phosphonium salts in membrane models?

  • Experimental Design :

  • Liposome Interaction Studies : Use dynamic light scattering (DLS) to monitor vesicle size changes upon addition of the compound.
  • Mitochondrial Targeting : Fluorescent probes (e.g., JC-1) to assess membrane potential disruption in cell lines .
  • Control Experiments : Compare with CTAB (hexadecyl trimethyl ammonium bromide) to distinguish phosphonium-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting thermal stability data between TGA and DSC for phosphonium salts?

  • Resolution :

  • TGA-DSC Coupling : Perform simultaneous analysis to correlate mass loss (TGA) with phase transitions (DSC).
  • Atmosphere Effects : Conduct TGA under N₂ vs. air to rule out oxidative decomposition.
  • Reference Standards : Compare with literature values for structurally similar salts (e.g., decomposition onset ~250°C for triphenylphosphonium analogs) .

Applications in Material Science

Q. What role do phosphonium salts play in the self-assembly of nanostructured materials?

  • Mechanistic Insight :

  • Cation-π Interactions : The triethyl group engages with aromatic systems (e.g., graphene oxide), while the hexadecyl chain drives hydrophobic aggregation.
  • Critical Gelation Concentration (CGC) : Determine via tube inversion method; typical CGC for C16 analogs is 2–5% (w/v) in DMF/water .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers under N₂ at 4°C to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.